molecular formula C22H21F3N4O3 B2489594 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1105230-04-3

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B2489594
CAS No.: 1105230-04-3
M. Wt: 446.43
InChI Key: WWDGCAHUIATCLO-UHFFFAOYSA-N
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Description

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of furan, pyridazine, and piperidine rings within its structure suggests a diverse range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazin-3-yl intermediates, followed by their coupling with the piperidine-3-carboxamide moiety. Common reagents used in these reactions include hydrazine derivatives, ketones, esters, and 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and the use of recyclable catalysts like K10 montmorillonite have been explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,3-dione, while reduction of the pyridazine ring produces dihydropyridazine derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to its combination of furan, pyridazine, and piperidine rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c1-31-18-8-6-15(22(23,24)25)12-17(18)26-21(30)14-4-2-10-29(13-14)20-9-7-16(27-28-20)19-5-3-11-32-19/h3,5-9,11-12,14H,2,4,10,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDGCAHUIATCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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